6'-(Diethylamino)-2'-((4-(trifluoromethyl)phenyl)amino)spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-(Diethylamino)-2’-{[4-(trifluoromethyl)phenyl]amino}-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a benzofuran and xanthene moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-(Diethylamino)-2’-{[4-(trifluoromethyl)phenyl]amino}-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and xanthene intermediates, followed by the introduction of the diethylamino and trifluoromethylphenyl groups. Common reagents used in these reactions include:
- Benzofuran derivatives
- Xanthene derivatives
- Diethylamine
- Trifluoromethylphenylamine
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6’-(Diethylamino)-2’-{[4-(trifluoromethyl)phenyl]amino}-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one can undergo various chemical reactions, including:
- Oxidation : The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
- Oxidizing agents : Potassium permanganate, chromium trioxide
- Reducing agents : Lithium aluminum hydride, sodium borohydride
- Solvents : Dichloromethane, ethanol, acetonitrile
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6’-(Diethylamino)-2’-{[4-(trifluoromethyl)phenyl]amino}-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one has several applications in scientific research:
- Chemistry : Used as a reagent or intermediate in organic synthesis.
- Biology : Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
- Medicine : Explored for its potential therapeutic applications, including drug development.
- Industry : Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6’-(Diethylamino)-2’-{[4-(trifluoromethyl)phenyl]amino}-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds:
- Spiro[2-benzofuran-1,9’-xanthen]-3-one derivatives
- Diethylamino-substituted compounds
- Trifluoromethylphenyl-substituted compounds
Uniqueness: 6’-(Diethylamino)-2’-{[4-(trifluoromethyl)phenyl]amino}-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one stands out due to its unique combination of functional groups and spiro linkage. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
85443-44-3 |
---|---|
Molecular Formula |
C31H25F3N2O3 |
Molecular Weight |
530.5 g/mol |
IUPAC Name |
6'-(diethylamino)-2'-[4-(trifluoromethyl)anilino]spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C31H25F3N2O3/c1-3-36(4-2)22-14-15-25-28(18-22)38-27-16-13-21(35-20-11-9-19(10-12-20)31(32,33)34)17-26(27)30(25)24-8-6-5-7-23(24)29(37)39-30/h5-18,35H,3-4H2,1-2H3 |
InChI Key |
ARPSHSAAMBZTRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=C(C=C6)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.